molecular formula C11H10N4O4 B3883831 4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid

4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid

Cat. No.: B3883831
M. Wt: 262.22 g/mol
InChI Key: MPKIAABIBUVPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Mechanism of Action

Target of Action

Similar compounds with pyrazole and imidazole moieties have been reported to interact with a broad range of targets, including various enzymes and receptors

Mode of Action

The exact mode of action of 4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The nitro group in the compound could potentially undergo reduction reactions within the cell, leading to the formation of reactive species that could interact with cellular targets.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . The presence of the benzoic acid moiety could potentially enhance the compound’s solubility, thereby improving its bioavailability.

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The nitro group in the compound could potentially form reactive species within the cell, leading to various cellular effects.

Advantages and Limitations for Lab Experiments

The advantages of using PMA in lab experiments include its relatively low cost, its availability, and its well-established synthesis method. The limitations of using PMA in lab experiments include its potential toxicity, its limited solubility in water, and its potential interference with other cellular processes.

Future Directions

There are many potential future directions for the study of PMA. One potential direction is the development of new PMA derivatives with improved properties such as increased solubility and reduced toxicity. Another potential direction is the study of the mechanism of action of PMA in more detail to better understand its anticancer properties. Additionally, PMA could be studied as a potential treatment for other diseases such as inflammatory diseases and neurodegenerative diseases.

Scientific Research Applications

PMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, PMA has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, PMA has been shown to have herbicidal properties and has been studied as a potential herbicide. In materials science, PMA has been studied as a potential building block for the synthesis of new materials with unique properties.

Properties

IUPAC Name

4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-6-9(15(18)19)10(14-13-6)12-8-4-2-7(3-5-8)11(16)17/h2-5H,1H3,(H,16,17)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIAABIBUVPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid
Reactant of Route 2
4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid
Reactant of Route 5
4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.